39EF272LMN
Description
While direct references to this compound are absent in the provided evidence, its alphanumeric identifier suggests it belongs to a class of halogenated or boronic acid derivatives, analogous to compounds like those described in (CAS 1046861-20-4) and (CAS 1761-61-1). Hypothetically, 39EF272LMN may exhibit properties such as high GI absorption and moderate solubility, similar to boronic acids or aryl halides .
Properties
CAS No. |
137109-81-0 |
|---|---|
Molecular Formula |
C12H10ClNO4 |
Molecular Weight |
267.66 g/mol |
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C12H10ClNO4/c1-7(15)10(8(2)16)5-9-3-4-11(13)12(6-9)14(17)18/h3-6H,1-2H3 |
InChI Key |
QWLAIFQFBSUBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 39EF272LMN typically involves the condensation reaction between 2,4-pentanedione and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the methylene group in 2,4-pentanedione, making it more nucleophilic. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
39EF272LMN has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify other substances.
Mechanism of Action
The mechanism of action of 39EF272LMN depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
Functional Group Analysis
- Boronic Acid Analogues (CAS 1046861-20-4) : These compounds exhibit reactivity in Suzuki-Miyaura cross-coupling reactions, a trait likely shared by this compound if it contains a boronic acid group .
- Heterocyclic Derivatives (CAS 723286-79-1) : Nitrogen-rich structures like this compound may contrast with this compound in terms of hydrogen-bonding capacity and metabolic stability .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Boronic acids (e.g., CAS 1046861-20-4) often show CYP450 inhibition, but this compound’s hypothetical structure (lacking enzyme-binding motifs) may reduce this risk .
- Toxicity Alerts : Compounds like CAS 1761-61-1 trigger "warning" signals due to bromine content, suggesting this compound may require similar safety evaluations .
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